5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine
Overview
Description
5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine: is an organohalogen compound with the molecular formula C6H3BrF3NO. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a trifluoromethyl group at the 3-position. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Mechanism of Action
Target of Action
It’s known that the compound can cause irritation to the respiratory system , suggesting that it may interact with receptors or enzymes in this system.
Mode of Action
Its structure suggests that it might interact with its targets through hydrogen bonding, given the presence of a hydroxy group .
Result of Action
It’s known to cause skin and eye irritation, as well as respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine. For instance, it’s recommended to store the compound in a dry, cool, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, altering their catalytic activity. The interactions between this compound and biomolecules are often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can affect the expression of specific genes, thereby altering cellular functions and metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to enzymes, inhibiting or activating their activity. This binding may involve specific amino acid residues in the enzyme’s active site, leading to changes in the enzyme’s conformation and function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biological activity . Long-term exposure to this compound can result in alterations in cellular processes and functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in specific metabolic pathways, leading to changes in the production and utilization of metabolites . These interactions can have significant effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific cellular compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall biological activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine typically involves the bromination of 2-hydroxy-3-(trifluoromethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of 5-Bromo-3-(trifluoromethyl)pyridine-2-one.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the trifluoromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: 5-Bromo-3-(trifluoromethyl)pyridine-2-one.
Reduction Products: Reduced derivatives with modified functional groups.
Scientific Research Applications
Chemistry: 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It can be used as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of its pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.
Comparison with Similar Compounds
2-Hydroxy-5-(trifluoromethyl)pyridine: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2-(trifluoromethyl)pyridine:
5-Bromo-3-(trifluoromethyl)pyridine-2-one: An oxidized derivative with a carbonyl group instead of a hydroxyl group.
Uniqueness: 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry. The hydroxyl group further enhances its versatility by enabling additional chemical modifications and interactions.
Properties
IUPAC Name |
5-bromo-3-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-3-1-4(6(8,9)10)5(12)11-2-3/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLCXLXORZDTMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542096 | |
Record name | 5-Bromo-3-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76041-79-7 | |
Record name | 5-Bromo-3-(trifluoromethyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76041-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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